molecular formula C11H13NO6 B127332 Nicotinic acid riboside CAS No. 17720-18-2

Nicotinic acid riboside

Cat. No. B127332
CAS RN: 17720-18-2
M. Wt: 255.22 g/mol
InChI Key: PUEDDPCUCPRQNY-ZYUZMQFOSA-N
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Description

Nicotinic acid riboside (NAR) is a precursor of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism and has a key role in various signaling pathways in human cells . NAD+ is crucial for life as it serves as a coenzyme for oxidoreductases and as a source of ADP-ribosyl groups used in reactions, including those that retard aging . NAR, along with nicotinamide riboside (NR), contributes to

Scientific Research Applications

Bioavailability and Metabolic Effects

  • Oral Bioavailability : Nicotinamide riboside (NR) is orally bioavailable in both mice and humans, with its introduction into the body effectively increasing intracellular nicotinamide adenine dinucleotide (NAD+) levels, thus restoring physiological functions in aging and various pathologies (Trammell et al., 2016).

Therapeutic Potential

  • Health Benefits : NR shows potential in treating cardiovascular, neurodegenerative, and metabolic disorders. Its translation to therapeutic use is driven by its efficiency in elevating NAD+ content in the body, which is crucial for various metabolic pathways (Mehmel et al., 2020).
  • Transport Mechanisms : The equilibrative nucleoside transporters (ENT) family, specifically ENT1, ENT2, and ENT4, mediate the import of NR into human cells, indicating a targeted mechanism for NR utilization in therapeutic applications (Kropotov et al., 2021).

Role in Aging

  • Impact on Aging : NR contributes to NAD+ metabolism, influencing both replicative and chronological aging. This finding, primarily studied in yeast, highlights NR's role in cellular longevity and the potential for dietary supplements based on NAD+ precursors (Orlandi et al., 2020).
  • Effects on Skeletal Muscle : In aged human skeletal muscle, NR supplementation increases the NAD+ metabolome and induces transcriptomic changes and anti-inflammatory signatures, suggesting its beneficial role in combating age-related decline in muscle function (Elhassan et al., 2019).

Cellular Metabolism

  • Interactions with Cellular Metabolism : NR and nicotinic acid riboside (NAR) serve as NAD precursors in human cells. This property underlines their significance in NAD metabolism and suggests potential applications in supporting cellular metabolic functions (Kuliková et al., 2015).

Nutritional Aspects

  • Presence in Cow Milk : NR is a significant NAD+ precursor vitamin in cow milk, emphasizing its nutritional value and potential applications in dietary supplements (Trammell et al., 2016).

Mechanism of Action

Target of Action

Nicotinic acid riboside (NR) is a precursor of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme that plays important roles in various metabolic pathways . The primary targets of NR are the enzymes involved in NAD+ biosynthesis and metabolism .

Mode of Action

NR is converted into NAD+ through a series of biochemical reactions. It first gets converted into nicotinamide mononucleotide (NMN) by the action of nicotinamide riboside kinases (NRKs). NMN is then converted into NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs) . This conversion process allows NR to enhance the intracellular levels of NAD+, thereby influencing the activities of NAD±dependent enzymes .

Biochemical Pathways

NR is involved in the NAD+ biosynthetic pathway. It is converted into NMN by NRKs, and NMN is further converted into NAD+ by NMNATs . NAD+ is a crucial coenzyme in various metabolic redox reactions, and it also serves as a substrate for NAD±consuming enzymes, which are involved in many fundamental cellular processes including aging and longevity .

Pharmacokinetics

Oral administration of NR has been shown to effectively increase NAD+ levels in the body. In a clinical trial, single doses of 100, 300, and 1,000 mg of NR produced dose-dependent increases in the blood NAD+ metabolome . This suggests that NR has good bioavailability and can effectively enhance NAD+ levels in the body.

Result of Action

The increase in NAD+ levels due to NR administration has several molecular and cellular effects. It enhances the activities of NAD±dependent enzymes, which play key roles in various cellular processes such as metabolism, DNA repair, cell growth, and survival . This can have protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .

Safety and Hazards

Nicotinamide riboside supplementation has been studied in amounts of 1,000-2,000 mg daily with no harmful effects and few, if any, adverse side effects . Like all members of the vitamin B3 family, NR has a good safety profile and is generally considered safe . When taken by mouth, Nicotinamide riboside chloride is possibly safe when used in doses up to 300 mg daily .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEDDPCUCPRQNY-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938912
Record name Nicotinic acid ribonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17720-18-2
Record name Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17720-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinic acid ribonucleoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid ribonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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